molecular formula C21H15N B028400 Dibenz(a,j)acridine, 3,4-dihydro- CAS No. 106589-49-5

Dibenz(a,j)acridine, 3,4-dihydro-

Cat. No.: B028400
CAS No.: 106589-49-5
M. Wt: 281.3 g/mol
InChI Key: FEKYREOUKCKIGZ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Dibenz(a,j)acridine, 3,4-dihydro- involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve high temperatures and the presence of catalysts to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

Dibenz(a,j)acridine, 3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert Dibenz(a,j)acridine, 3,4-dihydro- to its reduced forms using reagents such as lithium aluminum hydride.

    Substitution: This compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Mechanism of Action

The mechanism of action of Dibenz(a,j)acridine, 3,4-dihydro- involves its interaction with DNA, leading to mutations and potential carcinogenesis. It can form adducts with DNA, causing structural changes that interfere with normal cellular processes. The molecular targets include various enzymes involved in DNA repair and replication .

Comparison with Similar Compounds

Dibenz(a,j)acridine, 3,4-dihydro- is similar to other polycyclic aromatic nitrogen heterocyclic compounds such as:

  • Dibenz(a,h)acridine
  • Dibenz(a,c)anthracene
  • Benzo©acridine
  • Indeno(1,2,3-cd)pyrene
  • Acenaphthylene
  • Dibenz(a,h)anthracene

These compounds share similar structures and properties but differ in their specific arrangements of rings and nitrogen atoms, which can influence their reactivity and biological effects.

Biological Activity

Dibenz(a,j)acridine, specifically the 3,4-dihydro variant, is a polycyclic aromatic hydrocarbon (PAH) known for its significant biological activity, particularly in terms of mutagenicity and tumorigenicity. This compound is a metabolite of dibenz[a,j]acridine (DBA), which has been extensively studied due to its potential carcinogenic effects. The following sections provide an in-depth analysis of its biological activity, including metabolic pathways, mutagenic properties, and tumorigenic effects.

Metabolic Pathways

Dibenz(a,j)acridine undergoes metabolic activation primarily in the liver, where cytochrome P450 enzymes convert it into various metabolites. The major metabolic products include:

  • 3,4-Dihydrodiol : The principal metabolite formed in liver microsomes from control and 3-methylcholanthrene-treated rats.
  • 5,6-Dihydrodiol : Another significant metabolite that contributes to the compound's biological activity.
  • Diol Epoxides : These are considered ultimate carcinogens derived from dihydrodiols and are responsible for DNA adduct formation.

The stereochemistry of these metabolites plays a crucial role in their biological activity. For instance, the trans-3,4-dihydrodiol is more active than its cis counterpart .

Table 1: Major Metabolites of Dibenz(a,j)acridine

MetaboliteFormation SourceBiological Activity
3,4-DihydrodiolLiver microsomes from treated ratsStrong mutagenic activity
5,6-DihydrodiolLiver microsomesModerate mutagenic activity
3,4-Diol EpoxideFrom 3,4-dihydrodiolHigh tumorigenicity
5,6-OxideLiver microsomesLow tumorigenic potential

Mutagenicity Studies

Dibenz(a,j)acridine and its metabolites have been evaluated for mutagenicity using various assays. Notably:

  • Salmonella Typhimurium Assays : The trans-3,4-dihydrodiol exhibited significant mutagenic activity in strains TA98 and TA100. It was found to be more active than other dihydrodiols such as the 1,2- and 5,6-dihydrodiols .
  • Chinese Hamster Lung Cells (V79) : The 3R,4R-dihydrodiol showed approximately three times the activity compared to the racemic mixture .

Table 2: Mutagenic Activity of Dihydrodiols

CompoundSalmonella TA98 Activity (Mutations/µg)V79 Cell Activity (Mutations/µg)
Trans-3,4-DihydrodiolHighModerate
Trans-1,2-DihydrodiolLowLow
Trans-5,6-DihydrodiolLowLow

Tumorigenicity Studies

Tumorigenicity assessments have demonstrated that dibenz(a,j)acridine and its metabolites can initiate tumors in animal models:

  • Mouse Skin Tumorigenesis : A single topical application of trans-3,4-dihydrodiol resulted in significant tumor formation when combined with a tumor promoter .
  • Newborn Mouse Studies : Injection of trans-3,4-dihydrodiol led to lung tumors in newborn mice .

The compound's ability to form DNA adducts is crucial for its carcinogenic potential. Studies have shown that the bay-region diol epoxides derived from dibenz(a,j)acridine are highly reactive and capable of binding to DNA .

Case Study: Tumor Initiation on Mouse Skin

In a controlled study:

  • Dosage : Mice were treated with either 50 or 200 nmol of dibenz(a,j)acridine.
  • Results : Significant tumor initiation was observed after subsequent applications of a tumor promoter over a period of 20 weeks.

This study highlights the importance of dosage and the role of co-carcinogens in enhancing the tumorigenic effects of dibenz(a,j)acridine metabolites.

Properties

IUPAC Name

13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22),20-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1,3-5,7-13H,2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKYREOUKCKIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C1)C3=C(C=C2)N=C4C=CC5=CC=CC=C5C4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10147652
Record name Dibenz(a,j)acridine, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106589-49-5
Record name Dibenz(a,j)acridine, 3,4-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106589495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenz(a,j)acridine, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenz(a,j)acridine, 3,4-dihydro-
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Dibenz(a,j)acridine, 3,4-dihydro-
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Dibenz(a,j)acridine, 3,4-dihydro-
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Dibenz(a,j)acridine, 3,4-dihydro-
Reactant of Route 5
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Reactant of Route 6
Dibenz(a,j)acridine, 3,4-dihydro-

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